1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine
Description
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine is a spirocyclic compound featuring a diazaspiro[3.3]heptane core substituted with a benzyl group at position 1, a tosyl (p-toluenesulfonyl) group at position 6, and an amine at position 2. Its molecular formula is C₁₉H₂₃N₃O₂S, with a molecular weight of 357.47 g/mol (CID: 122360938) . Predicted collision cross-section (CCS) values for its adducts range from 173.6–179.6 Ų, suggesting moderate polarity and structural compactness .
Properties
IUPAC Name |
1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-15-7-9-17(10-8-15)25(23,24)22-13-19(14-22)18(20)12-21(19)11-16-5-3-2-4-6-16/h2-10,18H,11-14,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOIAYPLVUKPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(CN3CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349199-73-0 | |
| Record name | 1349199-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases and specific reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This step may involve the use of benzyl halides and a suitable nucleophile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Preliminary studies suggest that compounds similar to 1-benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine exhibit antitumor properties. The structural features may interact with biological targets involved in cancer cell proliferation.
Antimicrobial Properties : Research indicates that spirocyclic compounds can possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.
Material Science
Polymer Chemistry : The compound's unique structure allows it to be utilized in creating novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material performance in various applications, including coatings and composites.
Cosmetic Formulations
There is potential for using this compound in cosmetic formulations due to its chemical stability and ability to modify skin permeability. Studies have shown that similar compounds can enhance the delivery of active ingredients in topical formulations, improving efficacy and user experience.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics. |
| Study B | Antimicrobial Properties | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent. |
| Study C | Polymer Development | Developed a new polymer blend incorporating the compound that exhibited improved tensile strength and thermal stability compared to standard materials. |
Mechanism of Action
The mechanism of action of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine involves its interaction with specific molecular targets. The benzyl and tosyl groups play a crucial role in binding to these targets, while the spirocyclic core provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
2.1.1. 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one
- Structure : Replaces the amine group at position 3 with a ketone.
- Molecular Formula : C₁₉H₂₀N₂O₃S (MW: 356.44 g/mol) .
- Applications: Used as a spirocyclic building block in drug discovery, notably in angular [3.3]heptane derivatives developed by Carreira and coworkers .
2.1.2. 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol
- Structure : Features a hydroxyl group instead of an amine at position 3.
- Molecular Formula : C₁₉H₂₂N₂O₃S (MW: 358.45 g/mol) .
- Applications : Primarily used in research settings with strict storage protocols (2–8°C, desiccated) .
- Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, which may enhance aqueous solubility but reduce membrane permeability compared to the amine analog.
Substituent Variations
2.2.1. 6-Boc-1,6-diazaspiro[3.3]heptan-3-amine
- Structure : Replaces the tosyl and benzyl groups with a tert-butoxycarbonyl (Boc) protecting group.
- Applications : The Boc group facilitates temporary protection of the amine during synthesis, enabling selective deprotection in multi-step reactions .
- Key Differences : The Boc group enhances stability under basic conditions but requires acidic conditions for removal, unlike the tosyl group, which is stable under acidic conditions but cleaved via nucleophilic substitution .
2.2.2. 6-[(4-Methylphenyl)sulfonyl]-1-benzyl-1,6-diazaspiro[3.3]heptane
- Structure : Lacks the amine at position 3, resulting in a simpler spirocyclic backbone.
- Applications : Serves as an intermediate in synthesizing H₂ antagonists and sEH inhibitors .
Core Scaffold Variations
2.3.1. 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine
- Structure : Replaces one nitrogen in the diazaspiro core with an oxygen atom (oxa).
Physicochemical and Functional Comparison
Biological Activity
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine (CAS No. 1349199-73-0) is a spirocyclic compound that has garnered interest in both chemical and biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure that includes a benzyl group, a tosyl group, and a diazaspiro[3.3]heptane core. Its molecular formula is with a molecular weight of approximately 357.47 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O2S |
| Molecular Weight | 357.47 g/mol |
| CAS Number | 1349199-73-0 |
| Physical Form | Powder |
| Storage Temperature | 2-8°C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzyl and tosyl groups enhance the compound's binding affinity to specific receptors and enzymes, facilitating its role as an enzyme inhibitor or receptor ligand.
Interaction with Enzymes
Research indicates that this compound can act as an inhibitor for certain enzymes, notably PARP (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. In studies examining diazaspiro compounds as bioisosteres for piperazine, it was found that derivatives containing diazaspiro cores exhibited significant inhibition of PARP activity .
Pharmacological Effects
This compound has demonstrated various pharmacological effects:
1. Antitumor Activity
In vitro studies have shown that this compound exhibits antitumor properties by inhibiting cancer cell proliferation through its action on PARP enzymes. The IC50 values for PARP inhibition were reported to be in the nanomolar range, indicating potent activity against cancer cell lines with DNA repair deficiencies .
2. Antimicrobial Properties
Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains, although further studies are required to elucidate the mechanisms involved and the spectrum of activity.
Case Studies
Several studies have explored the biological implications of this compound:
Case Study 1: PARP Inhibition
A study evaluated the efficacy of this compound as a PARP inhibitor in BRCA1-methylated ovarian cancer cell lines (OVCAR8). The compound showed significant inhibition of PARP activity with an IC50 value of approximately 12.6 nM, highlighting its potential as a therapeutic agent in cancers characterized by DNA repair deficiencies .
Case Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship (SAR) of diazaspiro compounds revealed that modifications to the spirocyclic core could enhance binding affinity and inhibitory potency against PARP enzymes. This study suggests that the unique structural features of this compound contribute significantly to its biological activity .
Q & A
Q. What are the key synthetic routes and optimization strategies for 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine?
Synthesis typically involves multi-step reactions with precise control of conditions (e.g., temperature, pH, solvent selection). For example:
- Step 1 : Benzylation and tosylation reactions to introduce substituents.
- Step 2 : Cyclization under controlled conditions (e.g., using ethanol or acetonitrile as solvents).
- Step 3 : Purification via recrystallization or chromatography to isolate the spirocyclic product .
Q. Optimization Tips :
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
- Adjust stoichiometry of reagents to minimize side products like unreacted intermediates.
- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .
Q. How can researchers confirm the structural integrity and purity of this compound?
Analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for benzyl (δ ~7.3 ppm) and tosyl (δ ~2.4 ppm for CH3) groups.
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C18H22N2O2S).
- High-Performance Liquid Chromatography (HPLC) : Purity >98% with retention time matching reference standards .
Q. Data Validation :
- Compare spectral data with structurally analogous compounds (e.g., 1-Phenyl-1,6-diazaspiro[3.3]heptane) .
Q. What preliminary biological activity data exist for this compound?
Early studies on related spirocyclic amines suggest:
| Compound | Antimicrobial Activity | Enzyme Inhibition | Receptor Affinity |
|---|---|---|---|
| 1-Benzyl-6-tosyl derivative | Moderate | Yes (e.g., kinases) | Dopamine receptors (hypothesized) |
| 2-Benzyl analog | High | Yes | Serotonin receptors |
| 2-Methyl analog | Low | No | None |
Note: These activities are inferred from structural analogs; direct assays for this compound are needed .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported bioactivity data?
Case Study : If receptor-binding assays conflict with enzyme inhibition results:
- Approach 1 : Use radioligand displacement assays (e.g., ³H-labeled dopamine) to validate receptor affinity.
- Approach 2 : Perform molecular docking simulations to compare binding modes with known ligands.
- Approach 3 : Conduct kinetic assays (e.g., IC50 determination) to distinguish competitive vs. non-competitive inhibition .
Q. Data Integration :
Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?
Use factorial design to systematically vary substituents and assess bioactivity:
| Factor | Levels | Response Variable |
|---|---|---|
| Benzyl group position | Ortho, meta, para | IC50 (enzyme) |
| Tosyl group replacement | Acetyl, mesyl | Receptor binding |
| Solvent polarity | Ethanol, DMSO, water | Yield (%) |
Q. Statistical Analysis :
Q. How can researchers address challenges in scaling up synthesis for preclinical studies?
Key Challenges :
- Low yields during cyclization.
- Purification bottlenecks.
Q. Solutions :
Q. What strategies mitigate instability during long-term storage?
Stability Data :
- Degradation Pathways : Hydrolysis of the tosyl group in humid conditions.
- Optimal Storage : 2–8°C in amber vials under argon.
Q. Accelerated Stability Testing :
Q. How can computational methods guide derivative design?
Workflow :
QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity.
MD Simulations : Predict membrane permeability using logP and polar surface area.
ADMET Prediction : Screen for hepatotoxicity risks using platforms like EPA DSSTox .
Validation : Synthesize top-ranked derivatives and compare predicted vs. experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
